Cas no 20949-81-9 (2-Phenyl-1,3-thiazole-4-carbaldehyde)
2-Phenyl-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylthiazole-4-carbaldehyde
- 2-Phenyl-1,3-thiazole-4-carbaldehyde
- 2-PHENYL-1,3-THIAZOLE-4-CARBOXALDEHYDE
- 4-Thiazolecarboxaldehyde,2-phenyl-
- 2-Phenyl-4-formyl-thiazol
- 2-Phenyl-4-formylthiazole
- 2-phenyl-thiazole-4-carbaldehyde
- 2-phenylthiazole-4-carboxaldehyde
- 4-Formyl-2-phenyl-1,3-thiazole
- 4-formyl-2-phenylthiazole
- 4-thiazolecarboxaldehyde,2-phenyl
- 4-thiazolecarboxaldehyde, 2-phenyl-
- OLLKCCGWRITPOV-UHFFFAOYSA-N
- STL280194
- SBB052292
- RP03663
- AB12160
- ZB007111
- Y8214
- DTXSID50353053
- PS-4289
- Z56983078
- EN300-09589
- FT-0613305
- 20949-81-9
- A851457
- SCHEMBL724025
- MFCD02681934
- (4-FORMYL-1,3-THIAZOL-2-YL)BENZENE
- AMY19127
- SY064570
- 2-phenyl-1,3-thiazole-4-carbaldehyde, AldrichCPR
- W-206578
- AKOS000320872
-
- MDL: MFCD02681934
- Inchi: 1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: OLLKCCGWRITPOV-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 189.02500
- Monoisotopic Mass: 189.024835
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 2.4
Experimental Properties
- Density: 1.269
- Melting Point: 51-52 ºC
- Boiling Point: 353°C at 760 mmHg
- Flash Point: 167.3°C
- Refractive Index: 1.645
- PSA: 58.20000
- LogP: 2.62260
2-Phenyl-1,3-thiazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: R36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
2-Phenyl-1,3-thiazole-4-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Phenyl-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065272-250mg |
2-Phenyl-1,3-thiazole-4-carbaldehyde |
20949-81-9 | 97% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 065272-1g |
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20949-81-9 | 97% | 1g |
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| Fluorochem | 065272-5g |
2-Phenyl-1,3-thiazole-4-carbaldehyde |
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£175.00 | 2022-03-01 | |
| Fluorochem | 065272-10g |
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£301.00 | 2022-03-01 | |
| Alichem | A059004034-5g |
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| Alichem | A059004034-10g |
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| Chemenu | CM100791-10g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P825843-5g |
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1,618.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR475-250mg |
2-Phenyl-1,3-thiazole-4-carbaldehyde |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR475-1g |
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595.0CNY | 2021-07-12 |
2-Phenyl-1,3-thiazole-4-carbaldehyde Suppliers
2-Phenyl-1,3-thiazole-4-carbaldehyde Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Phenyl-1,3-thiazole-4-carbaldehyde
Comprehensive Analysis of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9): Properties, Applications, and Innovations
2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9) is a versatile organic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. This thiazole derivative features a phenyl group at the 2-position and a formyl group at the 4-position, making it a valuable intermediate for synthesizing heterocyclic compounds. Its molecular formula, C10H7NOS, and unique structural properties contribute to its wide-ranging applications.
Recent studies highlight the growing demand for 2-Phenyl-1,3-thiazole-4-carbaldehyde in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. Researchers are exploring its potential as a scaffold for designing novel small-molecule inhibitors, aligning with the current trend of targeting protein-protein interactions (PPIs) in therapeutic development. The compound's electron-rich thiazole ring also makes it a candidate for optoelectronic materials, addressing the surge in interest for organic semiconductors.
From a synthetic chemistry perspective, 20949-81-9 serves as a key building block for multicomponent reactions (MCRs), a green chemistry approach that minimizes waste. Its reactivity with amines and hydrazines enables the construction of imidazo[2,1-b]thiazole derivatives, which are pivotal in medicinal chemistry. This aligns with the industry's shift toward sustainable and atom-economical methodologies, a topic frequently searched in academic and industrial forums.
Analytical characterization of 2-Phenyl-1,3-thiazole-4-carbaldehyde typically involves HPLC purity testing, NMR spectroscopy, and mass spectrometry. These techniques ensure compliance with stringent quality standards, a critical concern for buyers sourcing the compound for GMP applications. The compound's stability under ambient conditions (room temperature storage) further enhances its practicality for industrial use.
Emerging applications include its role in developing fluorescent probes for bioimaging, leveraging the thiazole moiety's photophysical properties. This addresses the rising demand for non-invasive diagnostic tools in precision medicine. Additionally, its derivatives show promise in crop protection formulations, responding to the global need for sustainable agriculture solutions.
In material science, modifications of 20949-81-9 have yielded liquid crystal materials with tunable mesomorphic properties. This innovation caters to the display technology sector's search for energy-efficient alternatives to conventional LCDs. The compound's compatibility with cross-coupling reactions further expands its utility in creating π-conjugated systems for organic electronics.
Regulatory aspects of 2-Phenyl-1,3-thiazole-4-carbaldehyde emphasize its non-hazardous classification under standard handling conditions, making it accessible for research institutions and manufacturers. Safety data sheets recommend standard laboratory precautions, aligning with workplace safety protocols increasingly scrutinized in chemical procurement queries.
Future research directions may explore its metal-organic framework (MOF) integration for catalytic applications or its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs). These avenues reflect the compound's adaptability to cutting-edge technologies while maintaining relevance in traditional synthetic pathways.
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